4-Benzhydrylidene-1-methyl-3-phenylpiperidine
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Overview
Description
4-Benzhydrylidene-1-methyl-3-phenylpiperidine is a chemical compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydrylidene-1-methyl-3-phenylpiperidine typically involves the reaction of 1-methyl-3-phenylpiperidine with benzhydryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzhydrylidene-1-methyl-3-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzhydrylidene-1-methyl-3-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzhydrylidene-1-methyl-3-phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pethidine: An opioid analgesic with a similar piperidine structure.
Ketobemidone: An opioid and NMDA antagonist with a related chemical structure.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine core.
Uniqueness
4-Benzhydrylidene-1-methyl-3-phenylpiperidine is unique due to its benzhydrylidene moiety, which imparts distinct chemical and biological properties. This differentiates it from other phenylpiperidines, making it a valuable compound for various research applications .
Properties
CAS No. |
6636-27-7 |
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Molecular Formula |
C25H25N |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-benzhydrylidene-1-methyl-3-phenylpiperidine |
InChI |
InChI=1S/C25H25N/c1-26-18-17-23(24(19-26)20-11-5-2-6-12-20)25(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24H,17-19H2,1H3 |
InChI Key |
GWAHCEODORVIBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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